
Bromuro de 2-cloro-5-fluorobencilo
Descripción general
Descripción
2-Chloro-5-fluorobenzyl bromide is a chemical compound with the linear formula ClC6H3(F)CH2Br . It has a molecular weight of 223.47 . It is a colorless to light yellow transparent liquid .
Synthesis Analysis
2-Chloro-5-fluorobenzyl bromide can be synthesized by reacting 2-chloro-5-fluorotoluene with N-bromosuccinimide .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-fluorobenzyl bromide is represented by the SMILES stringFc1ccc(Cl)c(CBr)c1 . The InChI representation is 1S/C7H5BrClF/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 . Chemical Reactions Analysis
2-Chloro-5-fluorobenzyl bromide may be used to synthesize 2-chloro-5-fluorobenzaldehyde .Aplicaciones Científicas De Investigación
Investigación de Proteómica
El bromuro de 2-cloro-5-fluorobencilo se utiliza como un bioquímico en la investigación de proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto se puede utilizar para estudiar las interacciones, modificaciones y localización de las proteínas.
Síntesis de Aldehído de 2-cloro-5-fluorobencilo
Este compuesto se puede utilizar para sintetizar 2-cloro-5-fluorobenzaldehído . Los aldehídos son importantes en química orgánica y bioquímica, y a menudo se utilizan como intermediarios en reacciones químicas.
Intermediario Farmacéutico
El this compound es un importante intermedio farmacéutico . Se puede utilizar en la síntesis de varios compuestos farmacéuticos. Por ejemplo, se puede utilizar en la alquilación de ésteres β-amino .
Síntesis de Benzazepinas
Las benzazepinas son una clase de compuestos que tienen un anillo de siete miembros que contiene un átomo de nitrógeno. Se utilizan en la síntesis de varios productos farmacéuticos. El this compound se puede utilizar en la alquilación de ésteres β-amino para producir benzazepinas .
Síntesis de Bloques de Construcción Fluorados
El this compound se puede utilizar en la síntesis de bloques de construcción fluorados . Los compuestos fluorados tienen propiedades únicas y se utilizan en una variedad de aplicaciones, incluidos los productos farmacéuticos, agroquímicos y la ciencia de los materiales.
Conjunto de Reacciones Orgánicas
Este compuesto se puede utilizar en el conjunto de reacciones orgánicas para la síntesis química . Se puede utilizar en varias reacciones, incluida la fluoración, que es un proceso importante en la síntesis de muchos compuestos orgánicos.
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Chloro-5-fluorobenzyl bromide is a chemical compound that primarily targets the benzylic position in organic compounds . The benzylic position is a carbon atom that is adjacent to a benzene ring and is a primary site for various chemical reactions .
Mode of Action
The mode of action of 2-Chloro-5-fluorobenzyl bromide involves a free radical reaction . In this process, the compound loses a bromine atom, leaving behind a radical that can interact with other molecules . This radical can remove a hydrogen atom from the benzylic position of another molecule, leading to the formation of a new compound .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-5-fluorobenzyl bromide are primarily those involving reactions at the benzylic position . These include free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with these pathways can lead to the synthesis of new organic compounds .
Pharmacokinetics
Given its chemical structure and reactivity, it is likely to be absorbed and distributed in the body where it can participate in various biochemical reactions .
Result of Action
The result of the action of 2-Chloro-5-fluorobenzyl bromide is the formation of new compounds through reactions at the benzylic position . These reactions can lead to the synthesis of a variety of organic compounds, depending on the specific conditions and reactants present .
Action Environment
The action of 2-Chloro-5-fluorobenzyl bromide can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all affect the compound’s reactivity and the specific reactions it undergoes . Furthermore, the compound’s stability may be affected by exposure to light, heat, or certain chemicals .
Propiedades
IUPAC Name |
2-(bromomethyl)-1-chloro-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVLFQDKJFSFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378601 | |
| Record name | 2-Chloro-5-fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81778-09-8 | |
| Record name | 2-(Bromomethyl)-1-chloro-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81778-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
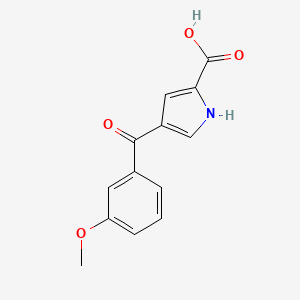
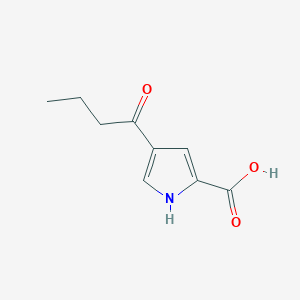
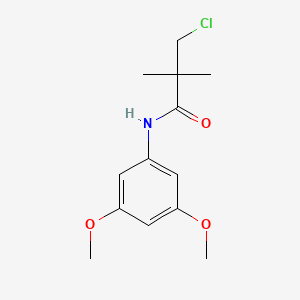
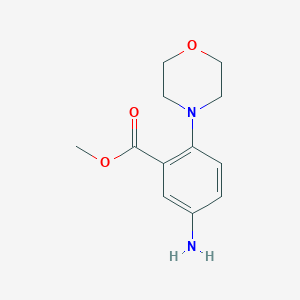

![2,4-difluoro-N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B1350478.png)
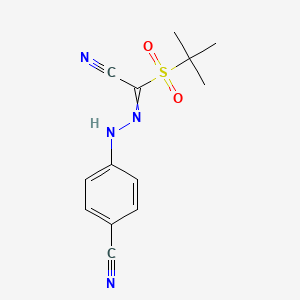
![Methyl 3-[5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1350480.png)
![N'-[5-(4-Chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1350499.png)
![3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-4-isoxazolecarbonitrile](/img/structure/B1350505.png)
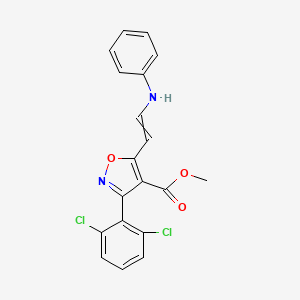


![methyl 3-{[(E)-4,4,4-trifluoro-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate](/img/structure/B1350520.png)
